molecular formula C17H16N2O3S2 B2785203 Ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 681156-45-6

Ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2785203
CAS No.: 681156-45-6
M. Wt: 360.45
InChI Key: GTXIJIOULXUJLI-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-methyl-5-[(2-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-8-6-5-7-10(12)2/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXIJIOULXUJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2C)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate is a thiophene derivative that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Thiophene compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to synthesize and analyze the biological activity of this specific compound based on available research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, studies indicate that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects against human prostate cancer cells (PC-3), with IC50 values indicating effective concentration levels required to inhibit cell proliferation.

Cell Line IC50 (µM)
PC-3 (Prostate Cancer)25
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)28

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Barbier et al. focused on synthesizing various thiophene derivatives and evaluating their antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The study found that compounds similar to this compound exhibited significant antimicrobial properties, leading to further exploration in drug development .
  • Case Study on Anticancer Properties :
    Research published in a peer-reviewed journal highlighted the anticancer effects of thiophene derivatives on various cancer cell lines. The study reported that compounds with similar structures induced apoptosis through mitochondrial pathways, significantly reducing cell viability in prostate cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

Core thiophene formation : Gewald reaction or cyclization of cyanoacetate derivatives with sulfur (e.g., using ethyl acetoacetate and elemental sulfur under reflux in ethanol) .

Functionalization : Introduction of the 2-methylbenzamido group via amidation (e.g., coupling with 2-methylbenzoyl chloride using triethylamine as a base in DMF) and thiocyanation (e.g., using thiophosgene in chloroform under reflux) .

  • Optimization : Key parameters include solvent polarity (DMF for amidation), catalyst (TEA for deprotonation), and temperature control (reflux for thiocyanation). Yield improvements rely on stoichiometric ratios and purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its functional groups?

  • Techniques :

  • NMR :
  • ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for ethyl ester; δ 2.3–2.5 ppm for thiophene-CH₃). Aromatic protons (δ 7.0–8.0 ppm for benzamido) .
  • ¹³C NMR : Thiocyanate (δ ~110 ppm), ester carbonyl (δ ~165 ppm), and amide carbonyl (δ ~170 ppm) .
  • IR : Stretching vibrations for SCN (~2150 cm⁻¹), ester C=O (~1720 cm⁻¹), and amide C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~390 for C₁₈H₁₈N₂O₃S₂) and fragmentation patterns confirming substituents .

Q. How do the electron-withdrawing/donating properties of substituents (e.g., thiocyanate, benzamido) influence reactivity in further functionalization?

  • Thiocyanate (SCN) : Acts as a nucleophile in SN2 reactions (e.g., substitution with amines) due to its ambident nature. Electron-withdrawing effects enhance electrophilic aromatic substitution at the thiophene ring .
  • Benzamido Group : The 2-methyl substituent sterically hinders para positions, directing electrophiles to meta positions. Electron-donating methyl groups stabilize intermediates in cross-coupling reactions .

Q. What purification strategies are effective for isolating high-purity samples of this compound?

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) monitors progress .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield crystalline products. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-optimized structures) and experimental spectroscopic data?

  • Approach :

Validate computational models (e.g., B3LYP/6-31G*) by comparing calculated vs. observed NMR chemical shifts (RMSD < 0.3 ppm for ¹H).

Investigate solvent effects in DFT calculations to account for polarity-induced shifts .

Use X-ray crystallography (if crystals are obtainable) to confirm bond lengths/angles, resolving ambiguities in tautomeric forms .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodology :

Analog Synthesis : Modify substituents (e.g., replace thiocyanate with CN or SH; vary benzamido substituents) .

Biological Assays : Test analogs for enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC determination).

Data Analysis : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity using multivariate regression .

Q. How can reaction by-products (e.g., des-thiocyanate or hydrolyzed esters) be identified and minimized during synthesis?

  • By-Product Identification : LC-MS/MS detects des-thiocyanate (m/z ~347) and hydrolyzed carboxylic acid (m/z ~318).
  • Mitigation :

  • Use anhydrous solvents (e.g., dry DMF) to prevent hydrolysis.
  • Optimize thiophosgene stoichiometry (1.1 eq.) and reaction time (<6 hrs) to reduce over-substitution .

Q. What in vitro models are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Assay Design :

Enzyme Inhibition : ATPase activity assays (e.g., EGFR kinase) with IC₅₀ determination via fluorescence-based ADP detection .

Cellular Models : Cancer cell lines (e.g., HeLa) treated with the compound, followed by Western blotting for phosphorylated kinase targets .

Q. How does the compound’s stability under physiological conditions (pH 7.4, 37°C) impact its pharmacokinetic profile?

  • Stability Testing :

HPLC Monitoring : Degradation products (e.g., ester hydrolysis) quantified over 24 hours in PBS buffer.

Half-Life Calculation : Use first-order kinetics; instability may necessitate prodrug strategies (e.g., methyl ester masking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.